1-(cyclohexyloxy)-3-(2-ethyl-1H-benzimidazol-1-yl)propan-2-ol
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Overview
Description
1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: Starting from an appropriate ortho-phenylenediamine derivative, the benzodiazole ring can be formed through cyclization reactions.
Alkylation: The benzodiazole intermediate can be alkylated with 2-ethyl groups under basic conditions.
Ether Formation: The cyclohexyloxy group can be introduced through etherification reactions using cyclohexanol and appropriate activating agents.
Final Coupling: The final step involves coupling the benzodiazole derivative with the propanol moiety under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its benzodiazole core.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1-(cyclohexyloxy)-3-(1,3-benzodiazol-1-yl)propan-2-ol: Lacks the 2-ethyl group.
1-(cyclohexyloxy)-3-(2-methyl-1,3-benzodiazol-1-yl)propan-2-ol: Has a methyl group instead of an ethyl group.
Uniqueness
1-(cyclohexyloxy)-3-(2-ethyl-1,3-benzodiazol-1-yl)propan-2-ol is unique due to the presence of the 2-ethyl group, which can influence its chemical properties and biological activities. This structural variation can lead to differences in reactivity, solubility, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-cyclohexyloxy-3-(2-ethylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H26N2O2/c1-2-18-19-16-10-6-7-11-17(16)20(18)12-14(21)13-22-15-8-4-3-5-9-15/h6-7,10-11,14-15,21H,2-5,8-9,12-13H2,1H3 |
InChI Key |
LKVSBYCCWSDFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(COC3CCCCC3)O |
Origin of Product |
United States |
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